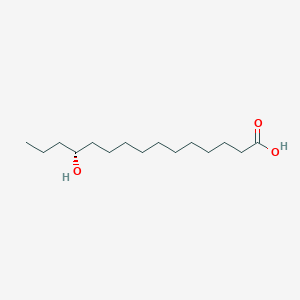
(12R)-12-Hydroxypentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12R)-12-Hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 12th carbon of a 15-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (12R)-12-Hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains . Another approach involves chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes due to their specificity and efficiency. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. These methods are preferred for their environmental friendliness and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(12R)-12-Hydroxypentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(12R)-12-Hydroxypentadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of (12R)-12-Hydroxypentadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can modulate signaling pathways by acting as a ligand for certain receptors or by influencing the activity of enzymes involved in fatty acid metabolism . The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been documented .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(12S)-12-Hydroxypentadecanoic acid: Similar structure but with a different stereochemistry at the 12th carbon.
12-Hydroxystearic acid: A hydroxylated fatty acid with an 18-carbon chain.
12-Hydroxylauric acid: A hydroxylated fatty acid with a 12-carbon chain.
Uniqueness
(12R)-12-Hydroxypentadecanoic acid is unique due to its specific hydroxylation pattern and the presence of a 15-carbon chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
923565-17-7 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
(12R)-12-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI-Schlüssel |
SXJQFJGUKSTHPJ-CQSZACIVSA-N |
Isomerische SMILES |
CCC[C@H](CCCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCC(CCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
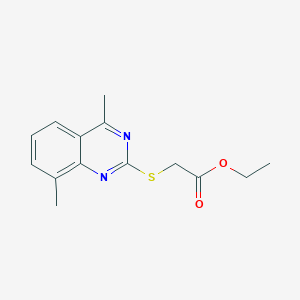
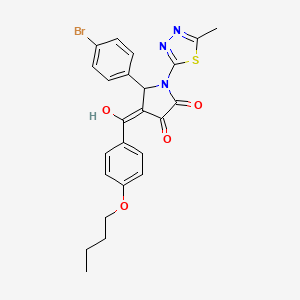
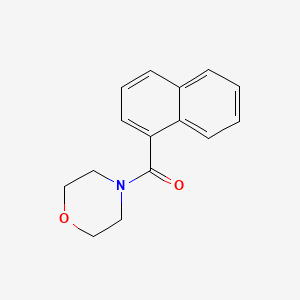
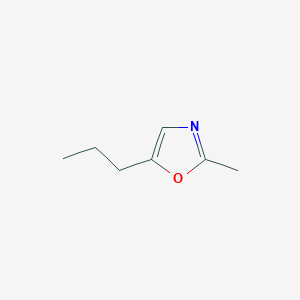
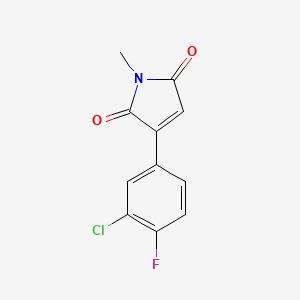
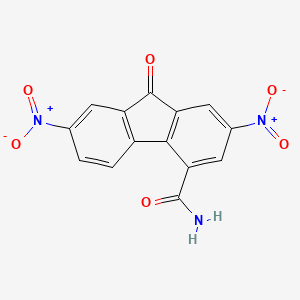
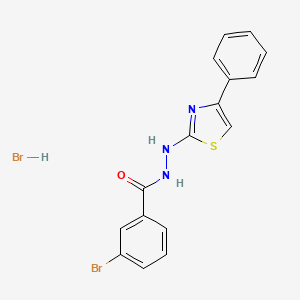

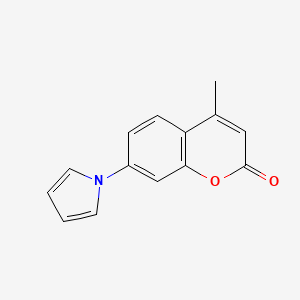
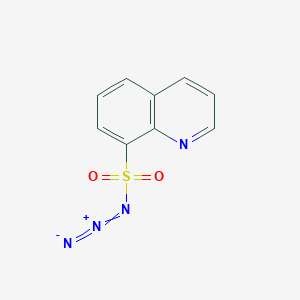

![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
